N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
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Overview
Description
N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethylphenyl group and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Substitution with 3,4-Dimethylphenyl Group:
Attachment of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through alkylation reactions using oxirane derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-9H-purin-6-amine: Lacks the oxolan-2-ylmethyl group, which may affect its biological activity and chemical reactivity.
N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-2-amine: Differing in the position of substitution on the purine ring, which can lead to different properties.
Uniqueness
N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to the specific combination of substituents on the purine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-5-6-14(8-13(12)2)22-17-16-18(20-10-19-17)23(11-21-16)9-15-4-3-7-24-15/h5-6,8,10-11,15H,3-4,7,9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJHZAVIKXCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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